molecular formula C6H2F3I B1306103 2,3,4-Trifluoroiodobenzene CAS No. 459424-72-7

2,3,4-Trifluoroiodobenzene

Cat. No. B1306103
CAS RN: 459424-72-7
M. Wt: 257.98 g/mol
InChI Key: YDSUNVSIBZATIU-UHFFFAOYSA-N
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Description

2,3,4-Trifluoroiodobenzene is a fluorinated aromatic compound that is not directly discussed in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their reactions, which can provide insight into the behavior of similar compounds like 2,3,4-trifluoroiodobenzene. For instance, the synthesis of various fluorinated benzene derivatives is a common theme, as is the study of their molecular structures and reactivity .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This suggests that similar methods could potentially be applied to synthesize 2,3,4-trifluoroiodobenzene, although the specific reagents and conditions would likely differ due to the presence of the iodine substituent.

Molecular Structure Analysis

The molecular structures of fluorinated compounds are of particular interest due to the electron-withdrawing effects of fluorine atoms, which can significantly alter the geometry and electronic properties of the molecule. In the case of the tetrafluorobenzene derivative mentioned earlier, X-ray crystallography revealed large bond angles around the phosphorus atoms, indicating steric hindrance and the influence of the fluorine atoms . This information is valuable when considering the molecular structure of 2,3,4-trifluoroiodobenzene, as the fluorine atoms would similarly affect its geometry.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, often facilitated by the presence of fluorine atoms. For instance, the reaction of 2,2,2-trifluoroethoxy- and 2,2,2-trifluoroethylthiobenzene with lithium dialkylamides led to the formation of difluorovinyl ether and phenylthioynamines, respectively . These reactions highlight the reactivity of fluorinated aromatics and suggest that 2,3,4-trifluoroiodobenzene could also participate in interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their high stability and unique reactivity due to the strong electronegativity of fluorine. For example, the electrochemical properties of the tetrafluorobenzene derivative were investigated, which could provide insights into the redox behavior of similar compounds like 2,3,4-trifluoroiodobenzene . Additionally, the complexation behavior of fluorinated indanones with dioxane and pyridine was studied, which could be relevant for understanding the interaction of 2,3,4-trifluoroiodobenzene with other molecules .

Scientific Research Applications

Synthesis and Properties in Liquid Crystals

  • Liquid Crystal Compounds : 2,3,4-Trifluoroiodobenzene has been utilized in the preparation of derivatives for liquid crystal compounds. These compounds exhibit large optical anisotropy and wider nematic phase temperature ranges, indicating potential applications in photonic and display technologies (Yang Yue-hui, 2010).

Environmental Applications

  • Environmentally Benign Dielectric Etchant : As a substitute for perfluorocarbons (PFCs), 2,3,4-Trifluoroiodobenzene (in the form of CF3I) has been explored for its use in wafer patterning and chemical vapor deposition (CVD) chamber cleaning processes. This aligns with the pursuit of environmentally friendly industrial processes (R. Levy et al., 1998).

Catalytic Applications

  • Friedel-Crafts Reactions : Gallium(III) trifluoromethanesulfonate, related to trifluoroiodobenzene, has been used as a catalyst in Friedel-Crafts alkylation and acylation reactions. It offers advantages such as water tolerance, recoverability, and effectiveness in various chemical reactions (G. S. Surya Prakash et al., 2003).

Safety and Hazards

2,3,4-Trifluoroiodobenzene may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and storing in a locked up place .

properties

IUPAC Name

1,2,3-trifluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUNVSIBZATIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963468
Record name 1,2,3-Trifluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

459424-72-7
Record name 1,2,3-Trifluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 459424-72-7
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Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 1,2,3-trifluorobenzene was dissolved into THF, and cooled to −60° C. Then, butyllithium (1.56 M hexane solution) was added dropwise for 30 minutes, and stirred for 2 hours. Then, the THF solution containing iodine was added dropwise for 1 hour, and warmed to room temperature. After the reaction solution was poured into a sodium thiosulfate aqueous solution and stirred for a while, an organic layer was separated, and an aqueous layer was extracted with toluene. After the extract and the organic layer were mixed together, washed using water and a saturated saline solution in that order, and dried using anhydrous sodium sulfate, the solvent was evaporated under a reduced pressure to obtain 4-iodo-1,2,3-trifluorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,3,4-Trifluoroiodobenzene in the synthesis of liquid crystal compounds?

A1: 2,3,4-Trifluoroiodobenzene serves as a crucial starting material in the multi-step synthesis of 2,3,4-trifluorotolane liquid crystal compounds []. It undergoes a Sonogashira reaction with 2,3,4-trifluorophenylacetylene to yield the desired trifluorotolane derivatives. These derivatives exhibit desirable properties like large optical anisotropy (Δn) and a wide nematic phase temperature range, making them potentially useful in liquid crystal display technologies [].

Q2: What synthetic route is employed to obtain 2,3,4-Trifluoroiodobenzene?

A2: The research article describes the synthesis of 2,3,4-Trifluoroiodobenzene from 2,3,4-trifluorophenylamine via a Sandmeyer reaction []. This reaction involves the diazotization of the amine followed by a halide substitution, ultimately yielding the desired iodo-substituted compound.

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